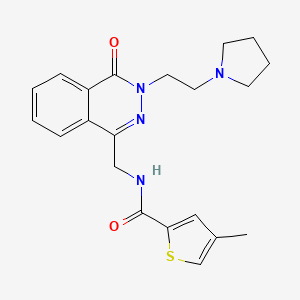![molecular formula C15H14N6O3 B2813449 N-(2-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)benzamide CAS No. 2034324-34-8](/img/structure/B2813449.png)
N-(2-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)benzamide” is a complex organic compound. It contains a triazolo[4,3-a]pyrazine core, which is a heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses .
Synthesis Analysis
The synthesis of similar compounds often involves the use of hydrazonoyl halides in condensation reactions . For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The triazolo[4,3-a]pyrazine core is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyrazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex, depending on the specific conditions and reagents used. For instance, hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For instance, the presence of the hydroxy group could confer some degree of polarity and solubility in polar solvents .Scientific Research Applications
Anticonvulsant Activity
N-(2-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)benzamide and its derivatives have been researched for their potential anticonvulsant properties. Kelley et al. (1995) studied compounds including 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, which demonstrated potent activity against maximal electroshock-induced seizures in rats. These compounds, synthesized from phenylacetonitriles, showed promise as bioisosteres for the purine ring, commonly associated with anticonvulsant activity (Kelley et al., 1995).
Antimicrobial Effects
Another research application of this compound is in the field of antimicrobial effects. Studies by Hassan (2013) on 2-pyrazoline derivatives, including compounds synthesized from [1,2,4]triazolo[3,4-c][1,2,4]triazines, have indicated promising antibacterial and antifungal properties. These compounds were tested against organisms like E. coli and S. aureus, showing significant antimicrobial activity (Hassan, 2013).
Antitumor and Antimicrobial Activities
Riyadh (2011) conducted research on enaminones as building blocks for the synthesis of substituted pyrazoles, which are closely related to [1,2,4]triazolo[4,3-a]pyrazines. These compounds demonstrated both antitumor and antimicrobial activities, indicating their potential use in cancer and infection treatments (Riyadh, 2011).
Antiproliferative Activity
A study by Ilić et al. (2011) explored the antiproliferative activity of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives. These compounds, while losing some of their thrombin inhibitory properties compared to benzamidine compounds, showed inhibition of endothelial and tumor cell proliferation (Ilić et al., 2011).
Anti-Influenza Virus Activity
Hebishy et al. (2020) synthesized novel benzamide-based 5-aminopyrazoles and related derivatives that showed significant anti-influenza A virus (H5N1) activity. This includes the synthesis of pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, which demonstrated effectiveness against bird flu influenza (Hebishy et al., 2020).
Future Directions
The future directions for research on this compound could include further exploration of its potential therapeutic uses, given the extensive therapeutic uses of heterocyclic compounds . In addition, further studies could investigate the synthesis of this compound and its derivatives, as well as their physical and chemical properties.
properties
IUPAC Name |
N-[2-oxo-2-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3/c22-12(9-18-14(23)10-4-2-1-3-5-10)17-8-11-19-20-13-15(24)16-6-7-21(11)13/h1-7H,8-9H2,(H,16,24)(H,17,22)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPTVUMSBZNNGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCC2=NN=C3N2C=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-amino-1,3-thiazol-4-yl)-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2813367.png)






![8-(4-fluorophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813379.png)
![1-[(1H-1,2,3-triazol-5-yl)methyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B2813381.png)
![tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2813383.png)
![2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid](/img/structure/B2813384.png)


![(Z)-3-[2,5-Dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-2-(4-methylpiperidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2813388.png)